molecular formula C12H19NO3 B1297156 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid CAS No. 844882-34-4

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid

Cat. No.: B1297156
CAS No.: 844882-34-4
M. Wt: 225.28 g/mol
InChI Key: MMXNBMVJYDEHTF-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is an organic compound with a complex structure that includes a furan ring substituted with an ethyl group and a diethylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a furan derivative with diethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

    4-Dimethylaminobenzoic acid ethyl ester: Similar in structure but with a benzoic acid core instead of a furan ring.

    Ethyl 4-dimethylaminobenzoate: Another related compound with similar functional groups but different core structure.

Uniqueness: 4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is unique due to its furan ring, which imparts distinct chemical properties compared to benzoic acid derivatives. This uniqueness makes it valuable for specific applications where the furan ring’s reactivity and interactions are advantageous.

Biological Activity

4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid is a compound with potential biological significance due to its unique chemical structure, which includes a furan ring and a diethylaminomethyl group. This combination may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

  • Molecular Formula : C10_{10}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 199.24 g/mol
  • CAS Number : 806439

The presence of the furan ring contributes to its reactivity, while the diethylaminomethyl group may enhance its solubility and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Nucleophilic Interactions : The diethylaminomethyl group can act as a nucleophile, participating in reactions with electrophilic centers in proteins and enzymes.
  • Oxidation and Reduction : The furan ring can undergo oxidation and reduction reactions, affecting the compound's reactivity and potential interactions with cellular components.
  • Target Engagement : The compound may interact with specific molecular targets, influencing pathways such as cell proliferation, apoptosis, or antimicrobial activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of furan derivatives, including this compound. It has shown effectiveness against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL
Enterococcus faecalis78.12 µg/mL

These results suggest that the compound has significant antibacterial potential, particularly against Gram-positive bacteria .

Antiproliferative Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The observed IC50 values indicate moderate to strong antiproliferative effects:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These findings highlight its potential as a candidate for further development in cancer therapy .

Case Studies

  • In Vitro Studies : A study involving the evaluation of methanolic extracts from plants indicated that derivatives similar to this compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus. The interaction with AgrA protein was particularly significant, suggesting a targeted mechanism of action .
  • Molecular Docking Studies : Computational analysis has shown that the compound can bind effectively to key proteins involved in bacterial resistance mechanisms, providing insights into its potential as an antibiotic agent .

Properties

IUPAC Name

4-(diethylaminomethyl)-5-ethylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-4-10-9(8-13(5-2)6-3)7-11(16-10)12(14)15/h7H,4-6,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXNBMVJYDEHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)O)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349455
Record name SBB011543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844882-34-4
Record name 4-[(Diethylamino)methyl]-5-ethyl-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844882-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB011543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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